4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative that has gained attention in various fields of scientific research This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzo[b]thiophene ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the dioxaborolane moiety: This is usually done through a borylation reaction using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the trifluoromethyl group.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic acid derivative with applications in organic synthesis.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of complex organic molecules.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Employed in materials science for the development of organic semiconductors.
Uniqueness
4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane stands out due to its unique combination of a trifluoromethyl group and a benzo[b]thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
CAS No. |
1310384-44-1 |
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Molecular Formula |
C15H16BF3O2S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)11-8-9-6-5-7-10(12(9)22-11)15(17,18)19/h5-8H,1-4H3 |
InChI Key |
PHUYJDSKUBHVDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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